6-Bromohexylamine Hydrobromide
Overview
Description
6-Bromohexylamine Hydrobromide is an organic compound with the chemical formula C6H15Br2N. It is a white solid that is soluble in water and polar solvents. This compound is known for its versatility in scientific research and is commonly used in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
The primary targets of 6-Bromohexylamine Hydrobromide are diverse electrophilic substrates such as alkenes, aldehydes, and ketones, as well as a variety of nucleophiles like amines and alcohols . These targets play a crucial role in various biochemical reactions where this compound acts as a nucleophile .
Mode of Action
This compound interacts with its targets by acting as a nucleophile . A nucleophile is a chemical species that donates an electron pair to form a chemical bond in relation to a reaction. By donating an electron, a nucleophile is capable of influencing the electrophilic substrates, leading to various biochemical reactions .
Biochemical Pathways
This compound is a key ingredient in the synthesis of multiple compounds such as 7-bromo-1-heptanol, 6-bromo-1-hexanol, and 7-bromo-1-heptylamine . These compounds are part of various biochemical pathways, and their synthesis can lead to downstream effects that influence the overall biochemical landscape .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a nucleophile. It influences the electrophilic substrates, leading to various biochemical reactions . It also serves as a primary raw material in the preparation of various biologically active agents, including N- (6-bromohexyl)propionamide and other medicinal drugs .
Biochemical Analysis
Biochemical Properties
6-Bromohexylamine Hydrobromide acts as a nucleophile in organic reactions, exhibiting the ability to interact with diverse electrophilic substrates such as alkenes, aldehydes, and ketones . It also interacts with a variety of nucleophiles like amines and alcohols . Furthermore, it can function as a base in the deprotonation of carboxylic acids .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a nucleophile. It interacts with diverse electrophilic substrates, leading to changes in their structure and function . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromohexylamine Hydrobromide can be synthesized through the reaction of 6-bromohexan-1-amine with hydrobromic acid. The reaction typically involves the following steps:
- Dissolve 6-bromohexan-1-amine in a suitable solvent such as methanol or chloroform.
- Add hydrobromic acid to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting solid and wash with cold solvent to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
6-Bromohexylamine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophilic substrates such as alkenes, aldehydes, and ketones.
Acid-Base Reactions: It can function as a base in the deprotonation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents like methanol or chloroform.
Acid-Base Reactions: Common reagents include carboxylic acids, and the reactions are usually carried out at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted amines.
Acid-Base Reactions: The major products are the corresponding salts formed from the reaction with carboxylic acids.
Scientific Research Applications
6-Bromohexylamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted amines and other complex molecules.
Biology: It is employed in the synthesis of peptides and fluorescent dyes, which are used in various biological assays.
Medicine: It is used in the development of pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
Similar Compounds
6-Bromohexan-1-amine: Similar in structure but lacks the hydrobromide component.
6-Chlorohexylamine: Similar in structure but contains a chlorine atom instead of a bromine atom.
Hexylamine: Similar in structure but lacks the halogen atom.
Uniqueness
6-Bromohexylamine Hydrobromide is unique due to its dual functionality as both a nucleophile and a base, making it highly versatile in various chemical reactions. Its hydrobromide component enhances its solubility in water and polar solvents, which is advantageous in many synthetic applications .
Properties
IUPAC Name |
6-bromohexan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661826 | |
Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-76-2 | |
Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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